Molecular Weight Distinction among 6‑Fluoro, 6‑Chloro and Unsubstituted Benzo[cd]indole‑1(2H)‑acetic Acid Thioxo Derivatives
The 6‑fluoro target compound has a molecular weight of 261.27 g mol⁻¹ . The 6‑chloro analog (CAS 85386‑74‑9) is four mass units heavier at 276.99643 g mol⁻¹, whereas the unsubstituted parent (CAS 85386‑73‑8) is 18 g mol⁻¹ lighter at 243.28 g mol⁻¹ [1][2]. These differences arise solely from the halogen atom identity and are sufficient to alter logP, solubility, and protein binding.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 261.27 g mol⁻¹ |
| Comparator Or Baseline | 6‑Chloro analog: 276.99643 g mol⁻¹; Unsubstituted analog: 243.28 g mol⁻¹ |
| Quantified Difference | +17.72 g mol⁻¹ vs. unsubstituted; −15.73 g mol⁻¹ vs. 6‑chloro |
| Conditions | Calculated from molecular formula; target C₁₃H₈FNO₂S, chloro C₁₃H₈ClNO₂S, unsubstituted C₁₃H₉NO₂S |
Why This Matters
Molecular weight is a primary determinant of passive membrane permeability and tissue distribution; selecting the correct halogen analog is essential for reproducible pharmacokinetic readouts.
- [1] PubChem compound summary for 6‑chloro‑2‑thioxobenz(cd)indole‑1(2H)‑acetic acid. Accessed May 2026. View Source
- [2] 2‑(2‑sulfanylidenebenzo[cd]indol‑1‑yl)acetic acid (unsubstituted parent). US 4,369,188 listing. View Source
